Methyl 1-(3-chlorophenyl)-5-hydroxy-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
-
Step 1: Synthesis of Azide Intermediate
- React 3-chlorobenzyl chloride with sodium azide in an organic solvent like dimethylformamide (DMF) to form 3-chlorobenzyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: Cycloaddition Reaction
- Combine the azide intermediate with methyl propiolate in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 3: Hydroxylation
- Introduce a hydroxyl group at the 5-position of the triazole ring using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Reaction conditions: Room temperature, stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate ester to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or removal of hydroxyl groups.
Substitution: Formation of new triazole derivatives with different substituents.
Scientific Research Applications
Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antimicrobial or antifungal effects. The presence of the chlorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-bromophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(3-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(3-methylphenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and ability to form hydrogen bonds, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C10H8ClN3O3 |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-oxo-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-10(16)8-9(15)14(13-12-8)7-4-2-3-6(11)5-7/h2-5,13H,1H3 |
InChI Key |
ZKFZZGNHTVFHBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.